3-Oxo-3H-2,1-benzoxathiole-7-carboxylic acid
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Overview
Description
3-Oxo-3H-2,1-benzoxathiole-7-carboxylic acid: is an organic compound with a unique structure that includes both a benzoxathiole ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3H-2,1-benzoxathiole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptobenzoic acid with chloroacetic acid in the presence of a base, followed by oxidation to form the desired benzoxathiole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Functionalized benzoxathioles.
Scientific Research Applications
Chemistry: 3-Oxo-3H-2,1-benzoxathiole-7-carboxylic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications .
Biology and Medicine: The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It has been investigated for its antibacterial and antifungal properties .
Industry: In the industrial sector, this compound is utilized in the development of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 3-Oxo-3H-2,1-benzoxathiole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
6-Hydroxy-1,3-benzoxathiol-2-one (Tioxolone): Known for its use in treating acne and possessing antibacterial properties.
5,7-Di-tert-butyl-3H-2,1-benzoxathiol-3-one: Lacks classical hydrogen bonding but has similar ring structures.
Properties
CAS No. |
67242-01-7 |
---|---|
Molecular Formula |
C8H4O4S |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
3-oxo-2,1-benzoxathiole-7-carboxylic acid |
InChI |
InChI=1S/C8H4O4S/c9-7(10)4-2-1-3-5-6(4)13-12-8(5)11/h1-3H,(H,9,10) |
InChI Key |
YSHMBQQWNFDERZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)SOC2=O |
Origin of Product |
United States |
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